molecular formula C68H113N23O12 B176298 H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 CAS No. 198694-74-5

H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2

Cat. No.: B176298
CAS No.: 198694-74-5
M. Wt: 1444.8 g/mol
InChI Key: LDIFTFCANVUAPM-QOFFQMATSA-N
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Description

The compound H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is a peptide composed of twelve amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 involves its interaction with specific molecular targets. For instance, as a myosin light chain kinase inhibitor, it can block the phosphorylation of myosin light chains, thereby affecting muscle contraction and cellular motility .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80)/t39-,40-,44-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIFTFCANVUAPM-QOFFQMATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H113N23O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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